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molecular formula C12H9NO B1200821 3-Aminodibenzofuran CAS No. 4106-66-5

3-Aminodibenzofuran

Cat. No. B1200821
M. Wt: 183.21 g/mol
InChI Key: GHQCIALFYKYZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine N-dibenzofuran-3-ylamine (2.0 g, 10.8 mmol), water (20 ml), and conc. hydrobromic acid (6 ml). Cool to 0° C. Add a solution of sodium nitrite (0.7 g, 10.8 mmol) in water (16 ml). After 15 minutes add the mixture above to a mixture of copper bromide (1.7 g, 12.3 mmol) in water (9.2 ml) and hydrobromic acid (4 ml). Warm to ambient temperature. After 18 hours, add water and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Four
Name
copper bromide
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[C:3](N)[CH:2]=1.N([O-])=O.[Na+].[BrH:19]>O.[Cu](Br)Br>[Br:19][C:3]1[CH:2]=[CH:1][C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC(=CC=2OC3=C(C21)C=CC=C3)N
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
Br
Name
Quantity
9.2 mL
Type
solvent
Smiles
O
Name
copper bromide
Quantity
1.7 g
Type
catalyst
Smiles
[Cu](Br)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 15 minutes add the mixture
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
WASH
Type
WASH
Details
wash sequentially with distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
Chromatograph the residue eluting with 8:2 hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC2=C(OC3=C2C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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